![molecular formula C13H18O3S B12610669 Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- CAS No. 648957-02-2](/img/structure/B12610669.png)
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is an organic compound with a complex structure that includes a benzaldehyde core substituted with methoxy and thioether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- typically involves the introduction of methoxy and thioether groups onto a benzaldehyde core. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with an appropriate thioether reagent under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thioether groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and thioether groups can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde, 2,5-dimethoxy-: Lacks the thioether group, which can significantly alter its chemical properties and reactivity.
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,5-Dimethyl-4-methoxybenzaldehyde: Contains methyl groups instead of the thioether group, resulting in different chemical behavior.
Uniqueness
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is unique due to the presence of both methoxy and thioether groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
648957-02-2 |
|---|---|
Molekularformel |
C13H18O3S |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-(2-methylpropylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C13H18O3S/c1-9(2)8-17-13-6-11(15-3)10(7-14)5-12(13)16-4/h5-7,9H,8H2,1-4H3 |
InChI-Schlüssel |
SRTRFYNQJCAZKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=C(C=C(C(=C1)OC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)

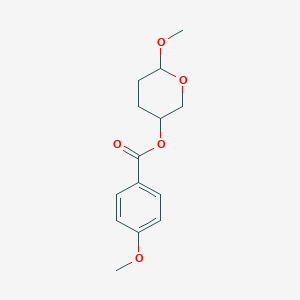
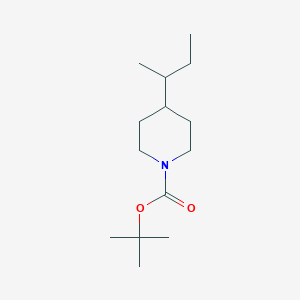
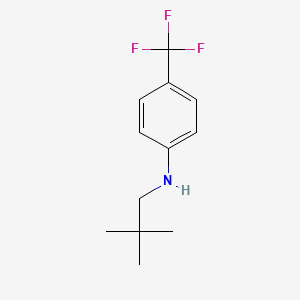
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
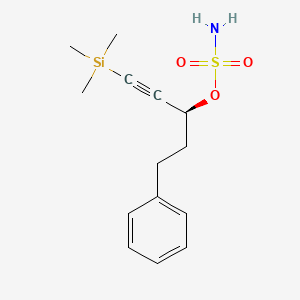
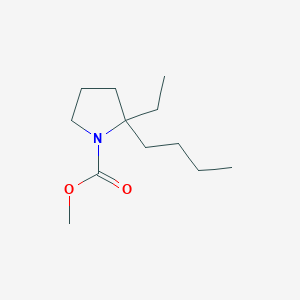
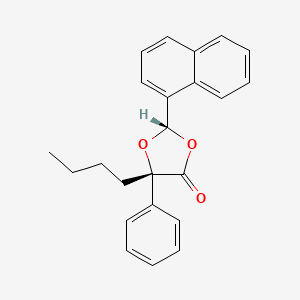
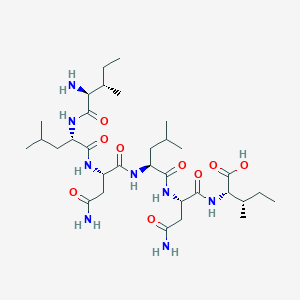
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)

